molecular formula C9H7Br2F3O2 B14028637 1,3-Dibromo-2-(methoxymethoxy)-5-(trifluoromethyl)benzene

1,3-Dibromo-2-(methoxymethoxy)-5-(trifluoromethyl)benzene

Cat. No.: B14028637
M. Wt: 363.95 g/mol
InChI Key: CWUPVQAFPBMLJT-UHFFFAOYSA-N
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Description

1,3-Dibromo-2-(methoxymethoxy)-5-(trifluoromethyl)benzene (C₉H₆Br₂F₃O₂) is a halogenated aromatic compound featuring bromine atoms at positions 1 and 3, a methoxymethoxy (-OCH₂OCH₃) group at position 2, and a trifluoromethyl (-CF₃) group at position 3. This substitution pattern confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the bromine atoms enable cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig) for functionalization . The methoxymethoxy group acts as a protective moiety for hydroxyl groups, improving solubility in organic solvents .

Properties

Molecular Formula

C9H7Br2F3O2

Molecular Weight

363.95 g/mol

IUPAC Name

1,3-dibromo-2-(methoxymethoxy)-5-(trifluoromethyl)benzene

InChI

InChI=1S/C9H7Br2F3O2/c1-15-4-16-8-6(10)2-5(3-7(8)11)9(12,13)14/h2-3H,4H2,1H3

InChI Key

CWUPVQAFPBMLJT-UHFFFAOYSA-N

Canonical SMILES

COCOC1=C(C=C(C=C1Br)C(F)(F)F)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dibromo-2-(methoxymethoxy)-5-(trifluoromethyl)benzene typically involves the bromination of a suitable precursor, followed by the introduction of the methoxymethoxy and trifluoromethyl groups. One common method involves the following steps:

    Bromination: The precursor benzene derivative is brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).

    Methoxymethoxylation: The brominated intermediate is then reacted with methoxymethyl chloride (CH3OCH2Cl) in the presence of a base such as sodium hydride (NaH) to introduce the methoxymethoxy group.

    Trifluoromethylation: Finally, the trifluoromethyl group is introduced using a reagent such as trifluoromethyl iodide (CF3I) in the presence of a catalyst like copper (Cu).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization may be employed to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

1,3-Dibromo-2-(methoxymethoxy)-5-(trifluoromethyl)benzene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methoxymethoxy group can be oxidized to form aldehydes or carboxylic acids.

    Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium amide (NaNH2) or potassium thiolate (KSR) in polar solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

Major Products

    Substitution: Formation of substituted benzene derivatives with various functional groups.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of hydrogenated benzene derivatives.

Scientific Research Applications

1,3-Dibromo-2-(methoxymethoxy)-5-(trifluoromethyl)benzene has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 1,3-Dibromo-2-(methoxymethoxy)-5-(trifluoromethyl)benzene depends on its specific application

    Electrophilic Substitution: The bromine atoms can act as electrophiles, facilitating substitution reactions with nucleophiles.

    Oxidation-Reduction: The methoxymethoxy group can undergo oxidation or reduction, altering the compound’s reactivity and interactions.

    Trifluoromethyl Group: The trifluoromethyl group can enhance the compound’s lipophilicity and stability, affecting its biological activity and pharmacokinetics.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Substituents (Positions) Key Properties/Applications Reference
1,3-Dibromo-2-(methoxymethoxy)-5-(trifluoromethyl)benzene C₉H₆Br₂F₃O₂ 372.95 Br (1,3), -OCH₂OCH₃ (2), -CF₃ (5) Cross-coupling precursor, protective group
1-Bromo-4-(methoxymethoxy)-2-(trifluoromethyl)benzene C₉H₈BrF₃O₂ 301.06 Br (1), -OCH₂OCH₃ (4), -CF₃ (2) Discontinued due to synthetic challenges
1-Chloro-3-(methoxymethoxy)-5-(trifluoromethyl)benzene C₉H₈ClF₃O₂ 252.61 Cl (1), -OCH₂OCH₃ (3), -CF₃ (5) Lower reactivity in coupling vs. Br; mild hazards (H315, H319)
1,3-Dibromo-2-(bromomethyl)-5-(trifluoromethyl)benzene C₈H₄Br₃F₃ 396.82 Br (1,3), -CH₂Br (2), -CF₃ (5) Higher molecular weight; bromomethyl enables alkylation
5-Bromo-1,3-difluoro-2-(trifluoromethoxy)benzene C₇H₂BrF₅O 292.99 Br (5), F (1,3), -OCF₃ (2) Enhanced electron-withdrawing effects; agrochemical applications

Physicochemical Properties

  • Solubility: The methoxymethoxy group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to non-polar analogues like 1,3-Dibromo-2-(bromomethyl)-5-(trifluoromethyl)benzene .
  • Boiling Points: Halogenated benzenes with -CF₃ groups (e.g., the target compound) generally exhibit higher boiling points than non-fluorinated counterparts due to increased molecular weight and dipole interactions .

Research Findings and Challenges

  • Synthesis : The target compound is synthesized via sequential bromination and protective group strategies, similar to methods in for diarylacetylenediols. Challenges include regioselectivity in bromination and purification due to high molecular weight .
  • Safety : Analogues like 1-Chloro-3-(methoxymethoxy)-5-(trifluoromethyl)benzene carry hazards (e.g., skin/eye irritation), necessitating careful handling .
  • Stability : Methoxymethoxy-protected derivatives are more stable under acidic conditions than hydroxyl-protected intermediates, as shown in .

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